molecular formula C19H36BF4P2Rh- B13716259 bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate

bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate

Cat. No.: B13716259
M. Wt: 516.1 g/mol
InChI Key: VODFAHBDCURXFX-OBJIRFSESA-N
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Description

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is a coordination compound featuring a rhodium(I) center. This compound is notable for its application in homogeneous catalysis, particularly in asymmetric hydrogenation reactions. The presence of the norbornadiene ligand and the chiral phosphine ligands contributes to its unique reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate typically involves the following steps:

    Ligand Preparation: The chiral phosphine ligand, (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane, is synthesized through a multi-step process involving the reaction of tert-butylmethylphosphine with a suitable chiral precursor.

    Complex Formation: The prepared ligand is then reacted with a rhodium precursor, such as rhodium(I) chloride, in the presence of norbornadiene. The reaction is carried out under an inert atmosphere, typically using a solvent like dichloromethane.

    Anion Exchange: The resulting complex is subjected to anion exchange with tetrafluoroboric acid to yield the final product, (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the rhodium center, leading to the formation of higher oxidation state species.

    Reduction: It is also involved in reduction reactions, especially in catalytic hydrogenation processes.

    Substitution: Ligand substitution reactions can occur, where the norbornadiene or phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or peroxides, typically under mild conditions.

    Reduction: Hydrogen gas is often used in the presence of the rhodium complex as a catalyst.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products:

    Oxidation: Higher oxidation state rhodium complexes.

    Reduction: Hydrogenated products, such as alkanes or alcohols.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate has several scientific research applications:

    Chemistry: Widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

    Biology: Investigated for its potential in catalyzing biologically relevant transformations.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and agrochemicals due to its high selectivity and efficiency.

Mechanism of Action

The mechanism of action of this compound in catalytic processes involves the coordination of substrates to the rhodium center, followed by activation and transformation through a series of steps. The chiral phosphine ligands induce asymmetry, leading to enantioselective outcomes. The norbornadiene ligand stabilizes the rhodium center and facilitates substrate binding and activation.

Comparison with Similar Compounds

  • (R,R)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
  • (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(1,5-cyclooctadiene)]rhodium(I) Tetrafluoroborate

Uniqueness:

  • The specific combination of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane and norbornadiene in the rhodium complex provides unique reactivity and selectivity compared to other similar compounds. The chiral environment created by the phosphine ligands is particularly effective in inducing enantioselectivity in catalytic reactions.

Properties

Molecular Formula

C19H36BF4P2Rh-

Molecular Weight

516.1 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C12H28P2.C7H8.BF4.Rh/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-10H2,1-8H3;1-4,6-7H,5H2;;/q;;-1;/t13-,14+;;;

InChI Key

VODFAHBDCURXFX-OBJIRFSESA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)(C)[P@](C)CC[P@](C)C(C)(C)C.C1C2C=CC1C=C2.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)CCP(C)C(C)(C)C.C1C2C=CC1C=C2.[Rh]

Origin of Product

United States

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